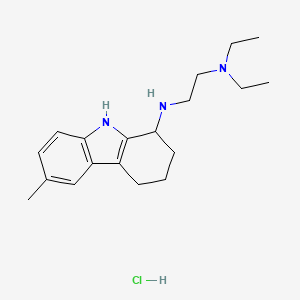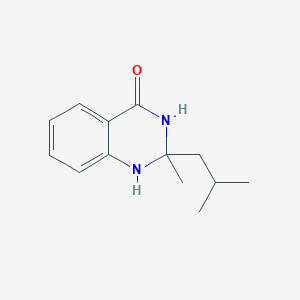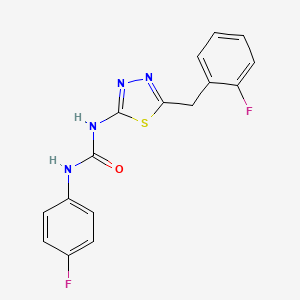
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-(propionylamino)benzoate
Overview
Description
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-(propionylamino)benzoate is an organic compound that features both nitro and ester functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both electron-withdrawing and electron-donating groups in its structure makes it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-(propionylamino)benzoate typically involves a multi-step process:
Nitration of 4-methylacetophenone: The starting material, 4-methylacetophenone, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-methyl-3-nitroacetophenone.
Formation of the ester: The nitro compound is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the corresponding ester, 2-(4-methyl-3-nitrophenyl)-2-oxoethyl chloroformate.
Amidation: The ester is then reacted with 4-aminobenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Hydrolysis: Sodium hydroxide for basic hydrolysis, hydrochloric acid for acidic hydrolysis.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Reduction: 2-(4-methyl-3-aminophenyl)-2-oxoethyl 4-(propionylamino)benzoate.
Hydrolysis: 4-(propionylamino)benzoic acid and 2-(4-methyl-3-nitrophenyl)-2-oxoethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-(propionylamino)benzoate can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a valuable building block.
Biology and Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of drugs that can interact with specific biological targets. The nitro group can be reduced to an amino group, which is a common pharmacophore in many drugs.
Industry
In materials science, this compound could be used in the development of novel polymers or as a precursor for dyes and pigments due to its aromatic structure and functional groups.
Mechanism of Action
The mechanism of action for compounds like 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-(propionylamino)benzoate depends on its specific application. In medicinal chemistry, if the compound is used as a drug, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-(4-methyl-3-nitrophenyl)-2-oxoethyl benzoate: Lacks the propionylamino group, which may affect its reactivity and applications.
2-(4-methylphenyl)-2-oxoethyl 4-(propionylamino)benzoate:
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-aminobenzoate: The absence of the propionyl group alters its biological activity and chemical reactivity.
Uniqueness
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-(propionylamino)benzoate is unique due to the combination of its functional groups, which provide a balance of electron-withdrawing and electron-donating effects. This makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 4-(propanoylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6/c1-3-18(23)20-15-8-6-13(7-9-15)19(24)27-11-17(22)14-5-4-12(2)16(10-14)21(25)26/h4-10H,3,11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZIIIVWRSRMBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[(4-chlorophenyl)amino]-1-phthalazinyl}phenol](/img/structure/B3745208.png)
![N-(4-ethoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3745215.png)
![ethyl {[3-(3-nitrophenyl)-4-oxido-2-oxo-1(2H)-quinoxalinyl]oxy}acetate](/img/structure/B3745229.png)


![N-[5-[(2-acetamido-4-phenyl-1,3-thiazol-5-yl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl]acetamide](/img/structure/B3745246.png)
![1-(5-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea](/img/structure/B3745251.png)
![3-AMINO-4-(FURAN-2-YL)-N-(2-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE](/img/structure/B3745264.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B3745275.png)
![2-chloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B3745277.png)
![1-(2-Fluorophenyl)-3-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3745281.png)
![4-(4-chlorophenyl)-12,12-dimethyl-6-[(4-nitrophenyl)methyl]-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B3745289.png)
![2-(2-bromo-4,6-dimethylphenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B3745296.png)
